Methyl 5-(4-fluorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate

Description

Nomenclature and Structural Identification

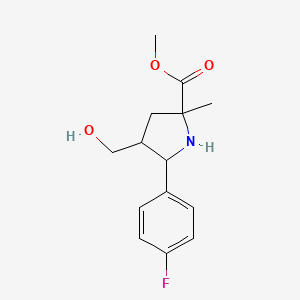

Methyl 5-(4-fluorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate is systematically classified under the Chemical Abstracts Service registry number 1217837-79-0, providing it with a unique identifier within the global chemical database. The compound belongs to the broader family of substituted pyrrolidine derivatives, specifically characterized by its methyl ester functionality at the 2-position carboxylate group. The nomenclature reflects the systematic International Union of Pure and Applied Chemistry naming conventions, where each substituent is precisely positioned according to the numbering system of the pyrrolidine ring structure.

The structural complexity of this compound is evidenced by its multiple functional domains. The pyrrolidine core serves as the central heterocyclic scaffold, bearing a methyl group at the 2-position alongside the carboxylate ester functionality. The 4-position carries a hydroxymethyl substituent, while the 5-position features a 4-fluorophenyl group. This arrangement creates a chiral center system that contributes to the compound's three-dimensional architecture and potential for stereoselective interactions. Related compounds in the pyrrolidine family, such as methyl 5-(hydroxymethyl)pyrrolidine-2-carboxylate, share structural similarities but lack the fluorophenyl substitution that distinguishes this particular derivative.

The molecular architecture demonstrates the sophisticated approach to molecular design where multiple functional groups are strategically incorporated to achieve desired chemical and biological properties. The 4-fluorophenyl group introduces aromatic character and potential for π-π stacking interactions, while the hydroxymethyl substituent provides hydrogen bonding capability. The methyl ester group contributes to lipophilicity and serves as a potential site for metabolic transformation or synthetic modification.

Historical Development of Functionalized Pyrrolidines

The development of functionalized pyrrolidines has evolved significantly over several decades, with early synthetic approaches focusing primarily on simple substitution patterns. The evolution toward complex multi-substituted derivatives like this compound reflects advances in both synthetic methodology and understanding of structure-activity relationships. Historical research in pyrrolidine chemistry initially concentrated on naturally occurring pyrrolidine alkaloids and their biological activities, establishing the foundation for subsequent synthetic developments.

The incorporation of fluorine substituents into pyrrolidine frameworks represents a relatively recent advancement in medicinal chemistry. The systematic development of fluorinated heterocycles gained momentum as researchers recognized the unique properties that fluorine substitution could impart to organic molecules. The field progressed from simple fluorinated analogues to sophisticated multi-substituted systems incorporating both fluorinated aromatic groups and additional functional elements. This progression is exemplified by compounds such as tert-butyl (2S,4S)-4-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate, which demonstrates the evolution toward chiral, multi-functional pyrrolidine derivatives.

The synthetic methodologies for accessing such complex pyrrolidine derivatives have advanced considerably. Early approaches relied heavily on cyclization reactions of linear precursors, while contemporary methods employ sophisticated strategies including palladium-catalyzed carboamination reactions and stereoselective synthesis techniques. The development of mild reaction conditions using weak bases such as cesium carbonate in dioxane solvent has enabled the construction of functionalized pyrrolidines with excellent functional group tolerance. These methodological advances have made possible the synthesis of increasingly complex structures bearing multiple substituents and stereogenic centers.

Position in Contemporary Chemical Research

This compound occupies a significant position within contemporary chemical research due to its embodiment of several important design principles. The compound represents the intersection of fluorine chemistry and heterocyclic synthesis, two areas of intense current research activity. Fluorinated compounds have gained particular prominence due to their enhanced metabolic stability and altered physicochemical properties compared to their non-fluorinated counterparts.

Contemporary research in pyrrolidine chemistry emphasizes the development of compounds with improved pharmacological profiles through strategic structural modifications. The incorporation of fluorine atoms has emerged as a key strategy for enhancing drug-like properties, including increased binding affinity to target proteins and improved pharmacokinetic characteristics. The presence of the 4-fluorophenyl group in this compound aligns with current trends in medicinal chemistry where aromatic fluorine substitution is employed to modulate biological activity.

Recent synthetic developments have focused on achieving high stereoselectivity in the construction of pyrrolidine derivatives. The stereochemical complexity of this compound positions it within the realm of advanced synthetic challenges that contemporary organic chemists are addressing. Modern synthetic approaches employ sophisticated catalytic systems and reaction conditions to access such complex molecular architectures with precise stereochemical control.

The compound also represents advances in the understanding of structure-activity relationships in heterocyclic systems. Research has demonstrated that the specific positioning and nature of substituents on the pyrrolidine ring can dramatically influence biological activity and selectivity. The combination of hydroxymethyl, methyl, and fluorophenyl substituents in this compound provides multiple sites for molecular recognition and interaction with biological targets.

Research Significance of Fluorinated Pyrrolidine Derivatives

| Property Category | Fluorinated Enhancement | Research Impact |

|---|---|---|

| Metabolic Stability | Increased resistance to enzymatic degradation | Extended biological half-life |

| Binding Affinity | Enhanced target protein interactions | Improved potency profiles |

| Physicochemical Properties | Altered lipophilicity and membrane permeation | Better drug-like characteristics |

| Stereochemical Control | Precise three-dimensional architecture | Enhanced selectivity |

The research significance of fluorinated pyrrolidine derivatives extends across multiple domains of chemical and biological investigation. Fluorine substitution in heterocyclic compounds has been recognized as a powerful tool for modulating biological activity and improving pharmaceutical properties. The unique characteristics of fluorine, including its high electronegativity and small atomic size, contribute to enhanced binding interactions with target proteins while simultaneously improving metabolic stability.

Properties

IUPAC Name |

methyl 5-(4-fluorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FNO3/c1-14(13(18)19-2)7-10(8-17)12(16-14)9-3-5-11(15)6-4-9/h3-6,10,12,16-17H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVVRMTQZVHWOSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C(N1)C2=CC=C(C=C2)F)CO)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(4-fluorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolidine ring, followed by the introduction of the fluorophenyl group and the hydroxymethyl group. The final step involves esterification to form the methyl ester. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Key considerations include the selection of raw materials, reaction conditions, and purification methods to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-fluorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

Reduction: The compound can be reduced to modify the functional groups attached to the pyrrolidine ring.

Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while nucleophilic substitution can introduce different functional groups to the fluorophenyl ring.

Scientific Research Applications

Methyl 5-(4-fluorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Researchers investigate its potential therapeutic properties and its role in drug development.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-(4-fluorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the hydroxymethyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolidine Core

Methyl 5-(4-chlorophenyl)-2-phenyl-4-(phenylsulfonyl)pyrrolidine-2-carboxylate ()

- Key differences: 4-Chlorophenyl vs. 4-fluorophenyl: Chlorine’s higher electronegativity and larger atomic radius may alter electronic distribution and steric effects. Phenyl group at position 2 vs. Phenylsulfonyl at position 4 vs. hydroxymethyl: Sulfonyl groups are strongly electron-withdrawing, increasing polarity and acidity compared to hydroxymethyl .

- Implications : The sulfonyl group could enhance binding to charged protein residues, while the phenyl substituent may reduce metabolic stability.

Methyl 5-(3-fluorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate ()

- Key differences :

- 3-Fluorophenyl (meta-fluoro) vs. 4-fluorophenyl (para-fluoro): Alters spatial arrangement and dipole moments. Meta-substitution may reduce π-π stacking efficiency in biological targets.

- Predicted properties : Boiling point (364°C) and density (1.173 g/cm³) suggest similar volatility but slightly higher density than the para-fluoro analog .

- Implications : Positional isomerism could significantly impact receptor binding and pharmacokinetics.

Functional Group Modifications

Methyl 2-benzyl-5-[1-(4-methoxyphenyl)-4-oxo-3-phenylazetidin-2-yl]-4-nitro-3-phenylpyrrolidine-2-carboxylate ()

- Azetidin-2-yl substituent: A strained four-membered ring, which may reduce stability compared to pyrrolidine derivatives.

- Implications : The nitro group could confer cytotoxicity, while the azetidine ring might limit bioavailability due to instability .

4-(Hydroxymethyl)pyrrolidine-2-carboxylic Acid ()

- Key differences :

- Carboxylic acid at position 2 vs. methyl ester: Increases hydrophilicity and hydrogen-bonding capacity.

- Absence of fluorophenyl and methyl groups: Simplifies the structure, reducing steric hindrance.

- Implications : The carboxylic acid may enhance interactions with metal ions or basic residues in enzymes .

Comparative Data Table

Research Implications and Limitations

- Structural insights : The 4-fluorophenyl and hydroxymethyl groups in the target compound balance hydrophobicity and hydrogen-bonding, making it a candidate for drug intermediates.

- Data gaps : Experimental data on solubility, stability, and biological activity are lacking for the target compound, necessitating further studies.

- Safety : Analogues with sulfonyl or nitro groups (e.g., ) may pose higher toxicity risks compared to hydroxymethyl-containing derivatives .

Biological Activity

Methyl 5-(4-fluorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate is a synthetic organic compound that has garnered attention for its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the pyrrolidine carboxylate class, characterized by:

- A pyrrolidine ring which is a five-membered nitrogen-containing heterocycle.

- A fluorophenyl group that enhances lipophilicity and may influence biological interactions.

- A hydroxymethyl group that can participate in hydrogen bonding with biological targets.

The molecular formula of this compound is C₁₄H₁₈FNO₃, with a CAS number of 1217837-79-0.

The biological activity of this compound primarily involves its interaction with specific molecular targets. The fluorophenyl group may engage with hydrophobic pockets in proteins, while the hydroxymethyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of various enzymes or receptors, leading to diverse biological effects.

Potential Biological Targets

- MDM2 Inhibition : Research indicates that compounds structurally related to this pyrrolidine derivative can inhibit MDM2, a negative regulator of the p53 tumor suppressor. This inhibition leads to p53 activation, which is crucial for anticancer activity .

- Antitumor Activity : Studies have shown that similar compounds exhibit significant antitumor effects, achieving complete tumor regression in preclinical models .

In Vitro and In Vivo Studies

-

Antitumor Efficacy : In a study focused on MDM2 inhibitors, compounds similar to this compound demonstrated high affinity for MDM2 with IC50 values in the low nanomolar range. These compounds showed significant cellular activity and were capable of inducing apoptosis in cancer cell lines .

Compound IC50 (nM) Antitumor Efficacy Compound 60 <1 100% regression Compound 56 6.4 86% regression - Structure-Activity Relationship (SAR) : An extensive SAR study highlighted that modifications to the fluorophenyl group significantly affected the binding affinity and biological activity of the compounds. The presence of fluorine was noted to enhance lipophilicity, affecting tissue penetration and bioavailability .

- Pharmacokinetics : The oral bioavailability and pharmacokinetic profiles were assessed in animal models, showing promising results for further development as therapeutic agents .

Comparative Analysis

When compared to similar compounds such as Methyl 5-(4-chlorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate, this compound exhibits unique properties due to the presence of fluorine. This substitution not only alters electronic properties but also enhances interactions with biological targets.

| Compound Comparison | Fluorine Substituent | Antitumor Activity |

|---|---|---|

| Methyl 5-(4-fluorophenyl) | Yes | High |

| Methyl 5-(4-chlorophenyl) | No | Moderate |

Q & A

Q. What are the key synthetic routes for Methyl 5-(4-fluorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate?

The synthesis typically involves multi-step processes, including:

- Cyclization : Formation of the pyrrolidine ring via intramolecular cyclization of a linear precursor containing fluorophenyl and hydroxymethyl groups. Reaction conditions (e.g., acidic or basic media) influence intermediate stability and regioselectivity .

- Protection/Deprotection : Use of protecting groups (e.g., benzyloxycarbonyl) for the hydroxymethyl moiety to prevent undesired side reactions during subsequent steps .

- Chiral Resolution : Separation of enantiomers using chiral catalysts or chromatography to ensure stereochemical purity, critical for biological activity studies .

Q. How is the stereochemistry of the pyrrolidine ring confirmed experimentally?

- X-ray Crystallography : Provides definitive proof of the spatial arrangement of substituents (e.g., 2S,4S configurations in analogous compounds) .

- Chiral HPLC : Quantifies enantiomeric excess by comparing retention times with known standards .

- NMR Spectroscopy : Coupling constants (e.g., ) and NOE correlations identify axial/equatorial orientations of substituents .

Q. What analytical techniques are used for structural characterization?

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula via exact mass matching.

- FT-IR Spectroscopy : Identifies functional groups (e.g., ester carbonyl at ~1720 cm) .

- Multinuclear NMR : , , and NMR resolve substituent positions and electronic environments .

Advanced Research Questions

Q. How can reaction yields be optimized for the critical cyclization step?

- Catalyst Screening : Transition-metal catalysts (e.g., Pd or Ru complexes) may enhance cyclization efficiency in fluorophenyl-containing precursors .

- Solvent Effects : Polar aprotic solvents (e.g., DMF or DMSO) stabilize charged intermediates, improving reaction rates .

- Temperature Control : Lower temperatures reduce byproduct formation in sterically hindered systems .

Q. What computational methods predict the compound’s biological interactions?

- Molecular Docking : Simulates binding affinities with target proteins (e.g., neurotransmitter receptors) using software like AutoDock .

- MD Simulations : Assess stability of ligand-receptor complexes over time, identifying key hydrogen bonds or hydrophobic interactions .

- QSAR Models : Correlate structural features (e.g., fluorophenyl lipophilicity) with activity data from analogs .

Q. How do stereochemical variations impact pharmacological activity?

- Case Study : In related pyrrolidine derivatives, the (2S,4S) configuration showed 10-fold higher receptor binding affinity than (2R,4R) enantiomers due to optimal spatial alignment with active sites .

- Bioactivity Assays : Comparative studies using enantiopure samples and racemic mixtures quantify stereospecific effects on IC values .

Q. How should researchers address contradictory data in synthetic yields or purity?

- Root-Cause Analysis : Investigate variables like moisture sensitivity of intermediates or catalyst lot variability .

- Design of Experiments (DoE) : Statistically optimize parameters (e.g., equivalents of reagents, reaction time) to reduce variability .

- Advanced Purification : Use preparative HPLC or crystallization to isolate high-purity batches for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.